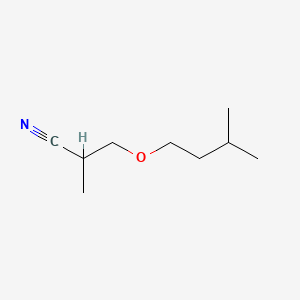
4-beta-Carboxymethyl-(-)-epicatechin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-beta-Carboxymethyl-(-)-epicatechin is a bioactive flavan-3-ol, a type of flavonoid commonly found in various plants. This compound has garnered significant interest due to its potential health benefits, particularly in the field of bone health and osteoprotection.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-beta-Carboxymethyl-(-)-epicatechin involves several steps. One common method starts with the extraction of epicatechin from natural sources, followed by carboxymethylation. The reaction conditions typically involve the use of a base such as sodium hydroxide and a carboxymethylating agent like chloroacetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective carboxymethylation at the 4-beta position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-beta-Carboxymethyl-(-)-epicatechin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The carboxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.
Major Products Formed
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Various substituted flavonoid compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its osteoprotective properties and potential use in treating bone-related disorders.
Industry: Utilized in the development of nutraceuticals and functional foods aimed at improving bone health.
Wirkmechanismus
The mechanism of action of 4-beta-Carboxymethyl-(-)-epicatechin involves its interaction with various molecular targets and pathways:
Osteoprotective Effects: The compound stimulates osteoblastic activity and inhibits osteoclastic activity, leading to improved bone density and strength.
Molecular Targets: It selectively activates estrogen receptor alpha (ERα) but not estrogen receptor beta (ERβ), leading to the transcription of genes involved in bone formation.
Pathways Involved: The compound modulates signaling pathways such as the Wnt/β-catenin pathway, which is crucial for bone metabolism.
Vergleich Mit ähnlichen Verbindungen
4-beta-Carboxymethyl-(-)-epicatechin is unique compared to other similar compounds due to its specific structural modifications and biological activities. Similar compounds include:
Epicatechin: A flavan-3-ol with similar but less potent osteoprotective effects.
Epiafzelechin: Another flavan-3-ol with comparable biological activities but different structural features.
Catechin: A related flavonoid with broader applications but differing in specific health benefits.
Eigenschaften
CAS-Nummer |
126655-10-5 |
|---|---|
Molekularformel |
C17H16O8 |
Molekulargewicht |
348.3 g/mol |
IUPAC-Name |
2-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydrochromen-2-yl]acetic acid |
InChI |
InChI=1S/C17H16O8/c18-9-4-12(20)10-6-15(22)17(7-16(23)24,25-14(10)5-9)8-1-2-11(19)13(21)3-8/h1-5,15,18-22H,6-7H2,(H,23,24) |
InChI-Schlüssel |
QWYWQMMZJQSQDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)(CC(=O)O)C3=CC(=C(C=C3)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




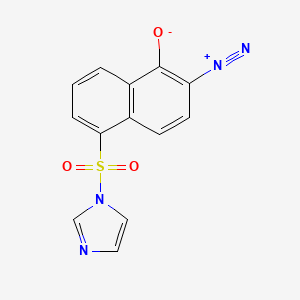
![4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride](/img/structure/B14269985.png)
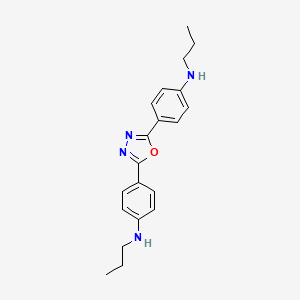
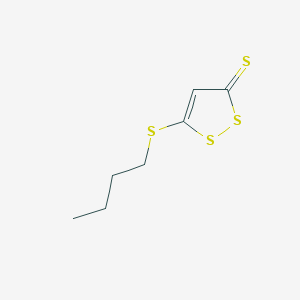
![2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14269990.png)
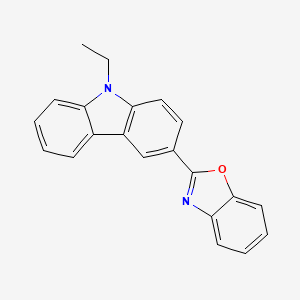
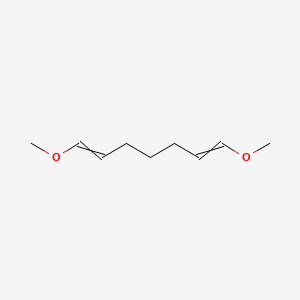

![Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]-](/img/structure/B14270029.png)

![[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile](/img/structure/B14270040.png)
